

An In-depth Technical Guide to 5-Hydroxynicotinaldehyde for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Hydroxynicotinaldehyde**

Cat. No.: **B1425263**

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Abstract

5-Hydroxynicotinaldehyde is a substituted pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique bifunctionality makes it a highly valuable and reactive building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry for the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, potential synthetic applications, and essential safety protocols, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Core Chemical Identity and Physicochemical Properties

5-Hydroxynicotinaldehyde, systematically named 5-hydroxypyridine-3-carbaldehyde, is identified by the CAS Number 1060804-48-9[1][2][3]. The presence of an electron-withdrawing aldehyde group and an electron-donating hydroxyl group on the pyridine ring creates a molecule with distinct electronic properties and versatile reactivity.

Table 1: Physicochemical and Spectroscopic Data

The fundamental properties of **5-Hydroxynicotinaldehyde** are summarized below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	1060804-48-9	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ NO ₂	[1] [5] [6]
Molecular Weight	123.11 g/mol	[1] [4] [5]
IUPAC Name	5-hydroxypyridine-3-carbaldehyde	[1] [6]
Synonyms	5-Hydroxy-Pyridine-3-Carbaldehyde, 5-Formyl-3-Hydroxypyridine	[1] [7]
Appearance	Solid	[6]
Boiling Point	391.9 °C at 760 mmHg	[1] [4]
Storage Temperature	2-8°C, under inert atmosphere	[2] [4]
PubChem CID	46911837	[1] [5] [7]
SMILES	O=CC1=CN=CC(O)=C1	[2] [6]
InChI Key	LMCXPBAARDWGRD-UHFFFAOYSA-N	[1] [6] [7]

Reactivity Profile and Synthetic Utility

The synthetic value of **5-Hydroxynicotinaldehyde** stems from the orthogonal reactivity of its three primary structural features: the aldehyde, the phenolic hydroxyl group, and the pyridine nitrogen.

- Aldehyde Group: As a primary reaction site, the formyl group is susceptible to nucleophilic attack and condensation reactions. It readily forms imines, oximes, and hydrazones. It is a crucial precursor for multicomponent reactions (MCRs), such as the Biginelli or Hantzsch-type reactions, enabling the rapid assembly of complex heterocyclic scaffolds^[8].
- Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis. It can also

be acylated to form esters. Its electron-donating nature activates the pyridine ring towards electrophilic substitution, although the ring itself is generally electron-deficient.

- Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation or alkylation to form pyridinium salts. This site is fundamental to the molecule's overall polarity and solubility.

The interplay of these groups makes **5-Hydroxynicotinaldehyde** a versatile synthon for building diverse molecular architectures.

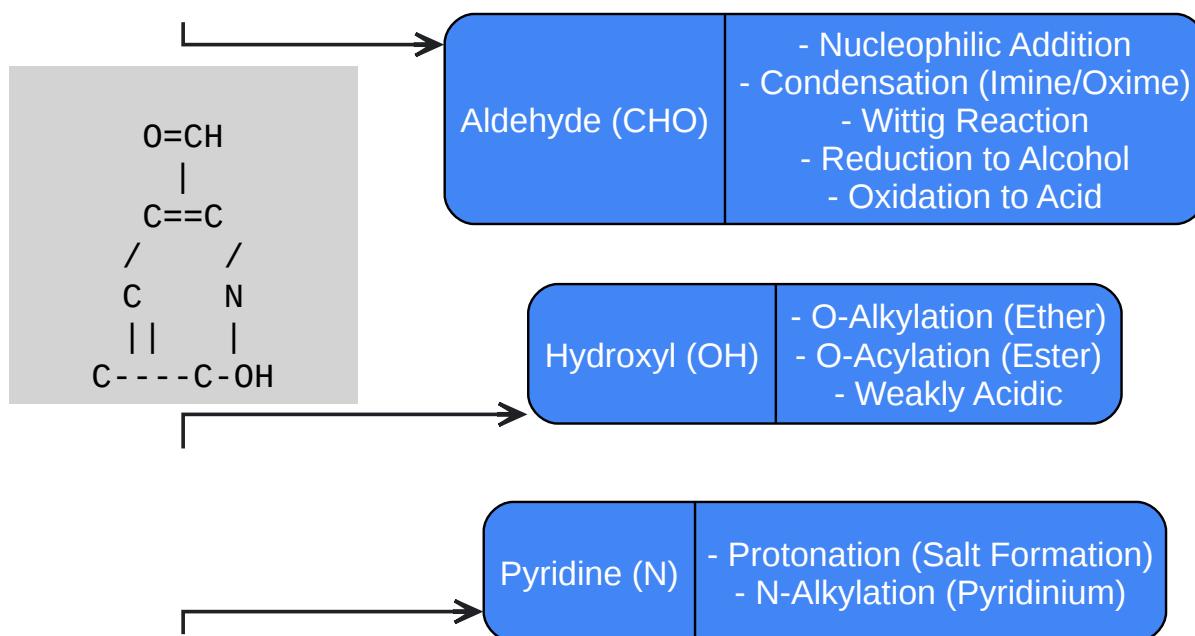


Diagram 1: Reactivity Map of 5-Hydroxynicotinaldehyde

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Caption: Reactivity sites on the **5-Hydroxynicotinaldehyde** molecule.

Synthesis Strategy and Methodologies

While **5-Hydroxycytosinealdehyde** is commercially available from specialty chemical suppliers, understanding its synthesis is crucial for designing derivatives. A common theoretical approach involves the selective formylation of a di-substituted pyridine precursor.

Conceptual Workflow: Vilsmeier-Haack Formylation A plausible and widely-used method for introducing a formyl group to an activated aromatic ring is the Vilsmeier-Haack reaction. In this conceptual workflow, 3,5-dihydroxypyridine would be the logical starting material, with one hydroxyl group protected to direct the formylation to the desired position before deprotection.

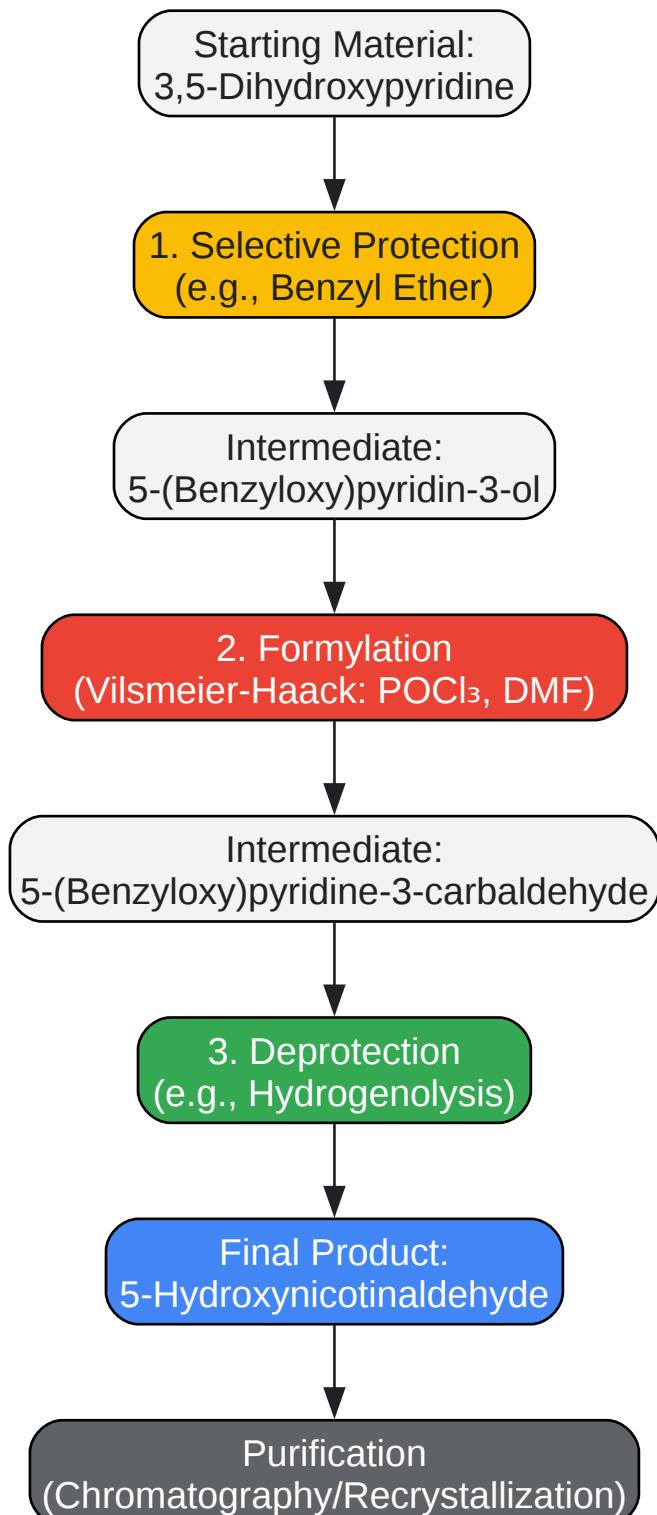


Diagram 2: Conceptual Synthesis Workflow

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Caption: A plausible synthetic route to **5-Hydroxynicotinaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry

The structural framework of **5-Hydroxynicotinaldehyde** is a "privileged scaffold" in medicinal chemistry. Its ability to participate in diverse chemical transformations allows for the generation of large libraries of novel compounds for biological screening.

- **Scaffold for Heterocycle Synthesis:** It is an ideal starting material for synthesizing fused heterocyclic systems, such as pyranopyridines or furo[3,2-c]pyridines, which are present in numerous biologically active molecules.
- **Intermediate for APIs:** The compound serves as a key intermediate in the multi-step synthesis of complex APIs. The aldehyde can be elaborated into various side chains, while the hydroxyl group can be used as an attachment point for linkers or solubilizing groups[9].
- **Potential Bioactivity:** As a substituted pyridine, the molecule itself may exhibit inherent biological properties. It has been suggested to possess potential antibacterial activity, making its derivatives interesting candidates for new antimicrobial agents[9].

Safety, Handling, and Storage

Due to its reactive nature and potential hazards, strict adherence to safety protocols is mandatory when handling **5-Hydroxynicotinaldehyde**.

GHS Hazard Information:

- **Pictogram:** GHS07 (Exclamation Mark)[1][6]
- **Signal Word:** Warning[1][6]
- **Hazard Statements:**
 - H315: Causes skin irritation[5][6].
 - H319: Causes serious eye irritation[5][6].
 - H335: May cause respiratory irritation[5][6].

- H302: Harmful if swallowed[1].

Experimental Protocol: Standard Handling and Storage

- Engineering Controls: Always handle **5-Hydroxynicotinaldehyde** inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves inspected for integrity before use, and chemical safety goggles or a face shield[10].
- Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid creating dust. Use a dedicated spatula and weigh onto a tared weigh paper or directly into the reaction vessel within the fume hood.
- Spill Management: In case of a small spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and follow emergency procedures.
- Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
- Storage: Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][4][10]. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2][4].

Causality: The requirement for an inert atmosphere and low temperature storage is due to the aldehyde functional group's susceptibility to air oxidation, which would convert it to the corresponding carboxylic acid (5-hydroxynicotinic acid), compromising sample purity.

Conclusion

5-Hydroxynicotinaldehyde is a cornerstone building block for synthetic and medicinal chemists. Its defined physicochemical properties, predictable reactivity, and synthetic versatility make it an invaluable tool for constructing novel molecular entities with potential therapeutic applications. The protocols and data presented in this guide are intended to empower

researchers to utilize this compound effectively and safely in their pursuit of scientific innovation.

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